2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one
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Overview
Description
2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine moiety and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Solvents: Ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone core and exhibit various biological activities.
2-Aminopyrimidines: These compounds have similar structural features and are known for their antitrypanosomal and antiplasmodial activities.
Uniqueness
2-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-BROMO-4(3H)-QUINAZOLINONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and potential applications. Its thieno[2,3-b]pyridine moiety and bromine substituent differentiate it from other similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C18H15BrN4O2S |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromo-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H15BrN4O2S/c1-8-5-9(7-25-2)13-14(20)15(26-18(13)21-8)16-22-12-4-3-10(19)6-11(12)17(24)23-16/h3-6H,7,20H2,1-2H3,(H,22,23,24) |
InChI Key |
BDBPBNCTIJKUFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NC4=C(C=C(C=C4)Br)C(=O)N3)N)COC |
Origin of Product |
United States |
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